Superior Subnanomolar Potency for PDE4A/B Isoforms Compared to Approved Topical PDE4 Inhibitors
LEO 39652 demonstrates significantly higher potency against PDE4A and PDE4B isoforms (IC50 = 1.2 nM for both) compared to the approved topical PDE4 inhibitors crisaborole (IC50 = 490 nM) and E6005/lotamilast (IC50 = 2.8 nM for human PDE4) [1]. This represents an approximate 408-fold increase in potency over crisaborole and a 2.3-fold increase over E6005 for these specific isoforms. The oral PDE4 inhibitor roflumilast exhibits similar subnanomolar potency (IC50 ~0.7 nM), but its systemic administration route and associated adverse effects differ fundamentally from LEO 39652's topical, soft-drug design [2].
| Evidence Dimension | Potency (IC50) against PDE4A/B |
|---|---|
| Target Compound Data | 1.2 nM (PDE4A and PDE4B) |
| Comparator Or Baseline | Crisaborole: 490 nM; E6005: 2.8 nM; Roflumilast: ~0.7 nM |
| Quantified Difference | 408-fold more potent than crisaborole; 2.3-fold more potent than E6005 |
| Conditions | In vitro enzymatic assays; data compiled from primary literature and vendor technical data. |
Why This Matters
Higher potency at the target enzyme can translate to enhanced efficacy at lower drug concentrations, a critical parameter for topical formulations where drug penetration is often rate-limiting.
- [1] Ishii N, et al. Antipruritic effect of the topical phosphodiesterase 4 inhibitor E6005 ameliorates skin lesions in a mouse atopic dermatitis model. Journal of Pharmacology and Experimental Therapeutics. 2013;346(1):105-112. View Source
- [2] Frampton JE. Roflumilast: a review in COPD. Drugs. 2014;74(1):55-70. View Source
